Oftanol T
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Overview
Description
Oftanol T is a compound used primarily as an insecticide. It is a formulation that combines Isofenphos and Thiuram, which are known for their effectiveness in controlling various pests. Isofenphos is an organophosphate insecticide, while Thiuram is a fungicide and seed treatment agent .
Preparation Methods
The preparation of Oftanol T involves the combination of Isofenphos and Thiuram. Isofenphos is synthesized through a series of chemical reactions involving the phosphorylation of an appropriate precursor. Thiuram is typically prepared by reacting carbon disulfide with secondary amines. The industrial production of this compound involves mixing these two active ingredients in specific proportions to create a formulation suitable for seed treatment .
Chemical Reactions Analysis
Oftanol T undergoes several types of chemical reactions, including:
Oxidation: Isofenphos can be oxidized to form its oxon derivative, which is more toxic to insects.
Hydrolysis: Both Isofenphos and Thiuram can undergo hydrolysis, leading to the formation of various degradation products.
Substitution: Isofenphos can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution). The major products formed from these reactions are the oxon derivative of Isofenphos and various hydrolysis products .
Scientific Research Applications
Oftanol T has several scientific research applications:
Agriculture: It is used to control pests in crops such as onions, where it is applied as a seed dressing to protect against onion flies.
Turf Management: It is used in turfgrass management to control soil insects like white grubs and billbug larvae.
Environmental Studies: Research on the environmental impact of this compound helps in understanding its persistence and degradation in soil and water.
Mechanism of Action
The mechanism of action of Oftanol T involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. Isofenphos, one of the active ingredients, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission and eventually leading to the death of the insect .
Comparison with Similar Compounds
Oftanol T can be compared with other insecticides such as:
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Diazinon: Also an organophosphate insecticide, but with different applications and toxicity profiles.
Carbofuran: A carbamate insecticide with a similar mode of action but different chemical properties.
This compound is unique due to its combination of Isofenphos and Thiuram, which provides both insecticidal and fungicidal properties, making it effective for seed treatment and pest control in various agricultural settings .
Properties
CAS No. |
65272-22-2 |
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Molecular Formula |
C21H36N3O7PS3 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;propan-2-yl 2-[[ethoxy(propan-2-yl)amino]-hydroxyphosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C15H24NO5PS.C6H12N2O2S2/c1-6-19-16(11(2)3)22(18,23)21-14-10-8-7-9-13(14)15(17)20-12(4)5;1-7(2)5(9)11-12-6(10)8(3)4/h7-12H,6H2,1-5H3,(H,18,23);1-4H3 |
InChI Key |
ZWDGJEMZVPYFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCON(C(C)C)P(=S)(O)OC1=CC=CC=C1C(=O)OC(C)C.CN(C)C(=O)SSC(=O)N(C)C |
Origin of Product |
United States |
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